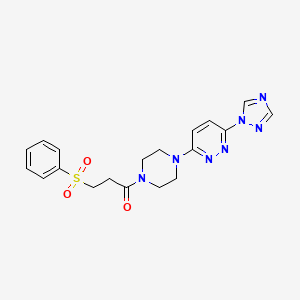
3-(1-(2-Ethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2-Ethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a derivative of thiazolidinedione . Thiazolidinediones are five-membered, heterocyclic compounds that possess a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .
Synthesis Analysis
The synthesis of thiazolidinedione derivatives has been explored in various studies . In one study, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their direct antimicrobial activity and their anti-biofilm properties . The new hybrids were intended to have a new binding mode to DNA gyrase, that will allow for a more potent antibacterial effect, and for activity against current quinolone-resistant bacterial strains .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
ETZD: has been investigated for its antimicrobial potential. Researchers synthesized hybrid molecules combining ETZD with norfloxacin, aiming to enhance antibacterial effects. These hybrids were designed to bind to DNA gyrase, a bacterial enzyme, and combat quinolone-resistant strains. Additionally, the thiazolidinedione moiety contributes to anti-pathogenicity by inhibiting biofilm formation .
Anti-Biofilm Properties
Biofilms—aggregates of microorganisms adhering to surfaces—pose challenges in medicine and industry. ETZD has shown promise in preventing biofilm formation, particularly against Gram-positive strains. Its anti-biofilm activity makes it a potential candidate for combating infections related to biofilm-forming bacteria .
Potential Antibiotic
As part of the fluoroquinolone class, ETZD shares structural features with established antibiotics. Docking studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses suggest that ETZD may offer advantages over its parent molecule, norfloxacin. These advantages include improved binding to bacterial targets and potentially reduced resistance .
Diabetes Research
Thiazolidinediones (TZDs) are known for their antidiabetic properties. While ETZD is not a classic TZD, its structural similarity suggests potential relevance. Researchers explore its effects on glucose metabolism, insulin sensitivity, and related pathways. Further investigations may reveal novel antidiabetic mechanisms .
Nanocapsule Formulations
In drug delivery, ETZD has been incorporated into nanocapsules. These nanocarriers enhance drug stability, solubility, and targeted delivery. Researchers have evaluated ETZD -loaded nanocapsules for encapsulation efficiency and release profiles, making them promising candidates for controlled drug release .
Chemical Synthesis and Derivatives
Beyond its biological applications, ETZD serves as a building block for chemical synthesis. Researchers explore its derivatives, modifying functional groups to create novel compounds with diverse properties. These derivatives may find applications in materials science, catalysis, or other fields.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with various targets, including dna gyrase and NLRP3 inflammasome .
Mode of Action
Piperidine derivatives have been reported to inhibit dna gyrase , an enzyme crucial for DNA replication, thus inhibiting bacterial growth and causing cell death . Additionally, some piperidine derivatives have been found to inhibit NLRP3-dependent pyroptosis .
Biochemical Pathways
Thiazolidin-2,4-dione (tzd) analogues, which share a similar structure, have been reported to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant action by scavenging reactive oxygen species (ROS) .
Pharmacokinetics
Various adme parameters were studied for a series of thiazolidine-2,4-dione analogues .
Result of Action
Piperidine derivatives have been reported to have a potent antibacterial effect and activity against current quinolone-resistant bacterial strains . Moreover, the thiazolidinedione moiety aimed to include additional anti-pathogenicity by preventing biofilm formation .
Action Environment
The synthesis of substituted piperidines, a similar class of compounds, has been reported to be an important task of modern organic chemistry , suggesting that the synthesis environment could potentially influence the properties of the compound.
Eigenschaften
IUPAC Name |
3-[1-(2-ethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-14-6-4-3-5-13(14)16(21)18-9-7-12(8-10-18)19-15(20)11-24-17(19)22/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVPHHDXJHYNIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-Ethoxybenzoyl)piperidin-4-yl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)



![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)

![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B3008697.png)

![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(3,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B3008700.png)
